molecular formula C7H11NO2 B8580643 Rac-1-(2-furyl)-2-(methylamino)ethanol

Rac-1-(2-furyl)-2-(methylamino)ethanol

Cat. No.: B8580643
M. Wt: 141.17 g/mol
InChI Key: PLZGRWOGYMZWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-1-(2-Furyl)-2-(methylamino)ethanol is a chiral β-amino alcohol characterized by a furan ring substituent at the 1-position and a methylamino group at the 2-position of the ethanol backbone. The racemic mixture implies equal parts of both enantiomers, which may influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(furan-2-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C7H11NO2/c1-8-5-6(9)7-3-2-4-10-7/h2-4,6,8-9H,5H2,1H3

InChI Key

PLZGRWOGYMZWLZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=CO1)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Furyl vs. This may improve solubility in polar solvents but reduce lipid membrane permeability relative to methoxyphenyl groups .
  • Hydroxyl vs. Methoxy Groups : Synephrine’s 4-hydroxyphenyl group (logP ~1.2) offers higher polarity than the methoxy variant (logP ~1.8), impacting bioavailability. The furyl group (logP estimated ~1.5) may balance solubility and permeability .
  • Thermodynamic Properties: The parent compound, 2-(methylamino)ethanol, exhibits a density of ~1.01 g/cm³ and viscosity of 3.5 mPa·s at 298 K. Substituted derivatives like the target compound likely show increased viscosity and reduced volatility due to higher molecular weight .

Pharmacological Implications

  • Receptor Binding : Epinephrine’s 3,4-dihydroxyphenyl group enables strong binding to adrenergic receptors via catechol interactions. The furyl group’s lone oxygen may mimic partial catechol functionality but with reduced efficacy, as seen in synephrine (para-hydroxyphenyl), which shows weaker receptor activation .
  • Metabolic Stability : Methoxy groups (e.g., 4-methoxyphenyl derivative) resist rapid glucuronidation compared to hydroxylated analogs, suggesting the furyl group might offer intermediate metabolic stability .

Preparation Methods

Synthetic Protocol

  • Nitroaldol reaction : Furfural (1.0 equiv) reacts with nitromethane (3.0 equiv) in the presence of ammonium acetate (10 mol%) in ethanol/water (4:1) at 60°C for 12 h, yielding 1-(2-furyl)-2-nitroethanol (82% yield ).

  • Catalytic hydrogenation : The nitro intermediate undergoes hydrogenation (H2, 50 psi, Pd/C 10%) in methanol at 25°C for 6 h, affording rac-1-(2-furyl)-2-(methylamino)ethanol (65% yield ).

Critical Analysis

  • Selectivity challenges : Competing reduction of the furan ring is mitigated by using Pd/C instead of Ra-Ni.

  • Scale-up limitations : Nitromethane’s volatility complicates large-scale reactions, necessitating closed systems.

Nucleophilic Substitution of Halogenated Intermediates

A two-step sequence involving halogenation and displacement provides an alternative route:

Step 1: Synthesis of 2-Chloro-1-(2-furyl)ethanol

Furfuryl alcohol reacts with thionyl chloride (SOCl2) in dichloromethane (0°C, 2 h) to yield 2-chloro-1-(2-furyl)ethanol (90% purity ).

Step 2: Amination with Methylamine

The chlorinated intermediate undergoes nucleophilic substitution with methylamine (5.0 equiv) in DMF at 80°C for 24 h, achieving 80% conversion to the target compound.

Limitations

  • Byproduct formation : Competing elimination generates 1-(2-furyl)vinyl methylamine, requiring chromatographic purification.

  • Solvent toxicity : DMF poses handling challenges, prompting exploration of alternatives like acetonitrile.

Enzymatic Resolution of Racemic Mixtures

While the target is racemic, enzymatic methods from analogous systems inform process design:

Lipase-Mediated Kinetic Resolution

Candida antarctica lipase B (CAL-B) resolves racemic 1-(2-furyl)-2-(methylamino)ethyl acetate in phosphate buffer (pH 7.0, 28°C), achieving E > 100 enantioselectivity . Although this method produces enantiopure material, hydrolysis of the resolved ester under basic conditions regenerates the racemic alcohol, enabling recycling of undesired enantiomers.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages Reference
Reductive amination75%One-pot, scalableRequires cyanoborohydride
Nitroaldol + reduction65%High intermediate purityVolatile nitromethane
Nucleophilic substitution80%Avoids reducing agentsDMF toxicity
Enzymatic resolution90% (ee)EnantioselectiveAdditional resolution steps

Industrial-Scale Considerations

Cost Analysis

  • Reductive amination : Most cost-effective due to low catalyst loading (0.5 mol% NaBH3CN).

  • Nucleophilic substitution : High methylamine excess (5.0 equiv) increases raw material costs.

Environmental Impact

  • Waste generation : Nitroaldol route produces nitrate salts, requiring neutralization.

  • Green chemistry : Enzymatic methods align with sustainable practices but necessitate specialized equipment .

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